molecular formula C25H25N3O4S2 B2807868 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 684231-69-4

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2807868
CAS No.: 684231-69-4
M. Wt: 495.61
InChI Key: SABPJDURLCUPBN-UHFFFAOYSA-N
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Description

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C25H25N3O4S2 and its molecular weight is 495.61. The purity is usually 95%.
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Biological Activity

The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Structural Characteristics

This compound features several notable structural components:

  • Dihydroisoquinoline moiety : Known for various pharmacological properties.
  • Sulfonamide group : Often associated with antimicrobial activity.
  • Benzamide structure : Commonly found in drugs targeting various biological pathways.

The molecular formula is C26H24N4O4SC_{26}H_{24}N_{4}O_{4}S with a molecular weight of approximately 488.6 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The sulfonamide group can inhibit enzymes involved in various metabolic pathways. For instance, similar compounds have shown inhibition of aldo-keto reductase AKR1C3, which is implicated in cancer progression .
  • Receptor Modulation : The compound may modulate receptor functions through binding interactions that alter signaling pathways.

Antitumor Activity

Research has indicated that derivatives of the dihydroisoquinoline structure exhibit significant antitumor activity. A study highlighted that compounds with similar structures could reduce tumor cell viability by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Properties

Compounds containing sulfonamide groups are well-documented for their antimicrobial effects. For example, studies have shown that related compounds can effectively inhibit bacterial growth by targeting folate synthesis pathways .

Case Studies

StudyFindings
Study 1 Investigated the antitumor effects of dihydroisoquinoline derivatives. Found significant reductions in tumor cell viability and induction of apoptosis in vitro.
Study 2 Evaluated the antimicrobial efficacy of sulfonamide-containing compounds. Demonstrated effective inhibition against multiple bacterial strains.
Study 3 Explored the enzyme inhibitory potential of related compounds on AKR1C3. Identified structural features critical for binding affinity and selectivity.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Oxadiazole Ring : Cyclization reactions using hydrazides and carboxylic acids.
  • Sulfonylation : Introduction of the sulfonyl group via reactions with sulfonyl chlorides.
  • Amide Bond Formation : Coupling with benzamide derivatives using activating agents like carbodiimides .

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S2/c1-25(2)13-20-22(21(29)14-25)33-24(26-20)27-23(30)17-7-9-19(10-8-17)34(31,32)28-12-11-16-5-3-4-6-18(16)15-28/h3-10H,11-15H2,1-2H3,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABPJDURLCUPBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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